molecular formula C25H30N4OS B2436292 2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1189931-38-1

2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2436292
CAS No.: 1189931-38-1
M. Wt: 434.6
InChI Key: IQCBCLPFPALULV-UHFFFAOYSA-N
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Description

2-({8-methyl-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-18(2)19-9-11-21(12-10-19)26-22(30)17-31-24-23(20-7-5-4-6-8-20)27-25(28-24)13-15-29(3)16-14-25/h4-12,18H,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCBCLPFPALULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the sulfanyl group, and subsequent acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the spirocyclic core or the acetamide group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, especially for targeting specific receptors or enzymes.

    Industry: Its chemical properties may be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar spirocyclic core but differ in their functional groups and overall structure.

    SNC80: A well-known delta opioid receptor agonist with a different chemotype but similar biological activity.

Uniqueness

2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of a spirocyclic core, sulfanyl group, and acetamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide belongs to a class of spirocyclic compounds characterized by their unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O3SC_{24}H_{28}N_{4}O_{3}S with a molecular weight of 452.6 g/mol. The compound's structure includes:

  • A triazaspiro framework , which contributes to its biological activity.
  • A sulfur-containing side chain , enhancing reactivity and interaction with biological targets.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC24H28N4O3SC_{24}H_{28}N_{4}O_{3}S
Molecular Weight452.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Cytotoxic Effects

Preliminary studies indicate that the compound exhibits notable cytotoxic activity against various cancer cell lines. Specifically, it has shown efficacy against leukemia cell lines such as K562, HL60, and U937. The mechanism of action may involve:

  • Induction of apoptosis in cancer cells.
  • Interference with cellular signaling pathways , potentially disrupting cancer cell proliferation.

The biological activity of 2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide may involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It could affect various signal transduction pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

Research has highlighted several case studies where similar compounds have demonstrated significant biological activities:

  • Anticancer Activity : Compounds structurally related to triazaspiro systems have been evaluated for their anticancer properties, showing promising results in preclinical models.
  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(Phenyl)-8-methyltriazoleContains a triazole ringAnticancer properties
1-(Fluorophenyl)-3-methylspiro[4.5]decanSimilar spiro structureCytotoxic effects
8-Methylquinazoline derivativesContains nitrogen heterocyclesAntitumor activity

The uniqueness of 2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-y}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific combination of structural features that may enhance its biological activity compared to other compounds lacking these features.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Formation of the spirocyclic triazaspirodecadiene core via cyclization reactions.
  • Introduction of substituents (e.g., phenyl, sulfanyl, and acetamide groups) through nucleophilic substitution or coupling reactions.
  • Final purification via chromatography or recrystallization. Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (e.g., 60–80°C for cyclization), and catalyst selection (e.g., palladium catalysts for cross-coupling). Yield improvements often involve iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for distinguishing spirocyclic regions and substituent orientations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
  • X-ray Crystallography : Resolves 3D conformation, especially for verifying spirocyclic geometry and non-covalent interactions. Software like SHELXL or WinGX is recommended for refinement .

Q. How does the compound’s spirocyclic framework influence its physicochemical properties?

The spirocyclic core enhances rigidity, reducing conformational flexibility and potentially improving binding specificity to biological targets. The sulfur atom in the sulfanyl group increases solubility in polar solvents, while the acetamide moiety facilitates hydrogen bonding with proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Orthogonal Validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and mass spectrometry for molecular weight confirmation.
  • Dynamic NMR Experiments : Resolve signal splitting caused by restricted rotation in the spirocyclic system.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for optimizing the compound’s biological activity through structural modifications?

  • SAR Studies : Systematically vary substituents (e.g., replacing the 4-isopropylphenyl group with halogenated analogs) to assess impact on target binding.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
  • Co-crystallization Studies : Use X-ray crystallography to visualize interactions with enzymes/receptors, guiding rational design .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

  • ADMET Predictions : Tools like SwissADME or ProTox-II estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints.
  • Molecular Dynamics Simulations : Analyze binding stability to off-target proteins (e.g., hERG channel) to assess cardiac toxicity risks .

Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?

  • Kinase Assays : Measure inhibition of specific kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescent assays.
  • Transcriptomic Profiling : RNA-seq can identify downstream pathways modulated by the compound (e.g., MAPK/ERK suppression) .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., reaction time, catalyst loading) affecting purity.
  • In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify susceptible functional groups (e.g., sulfanyl oxidation) .

Methodological Notes

  • Contradiction Management : Cross-validate conflicting spectral data (e.g., unexpected NOEs in NMR) by synthesizing analogs with selective deuterium labeling .
  • Advanced Crystallography : For challenging crystals, employ synchrotron radiation and SHELXD for phasing .
  • Biological Assay Design : Include positive controls (e.g., cisplatin for cytotoxicity) and validate findings across multiple cell lines to mitigate variability .

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